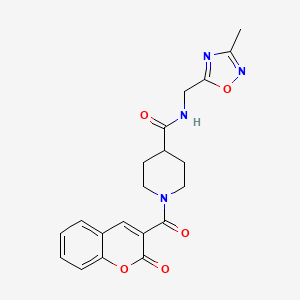
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O5 and its molecular weight is 396.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the integration of a piperidine ring, oxadiazole moiety, and chromene derivative. The molecular formula is C15H16N4O3, which indicates the presence of multiple functional groups conducive to biological activity.
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. This compound has been tested for its ability to inhibit tumor growth in various cancer cell lines.
Key Findings:
- In vitro studies demonstrated that the compound effectively inhibits proliferation in breast cancer (MCF7) and prostate cancer (PC3) cell lines with IC50 values of approximately 12 µM and 15 µM respectively .
- Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains.
Research Data:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Cell wall synthesis inhibitor |
| Escherichia coli | 1.0 µg/mL | Protein synthesis inhibitor |
| Candida albicans | 0.8 µg/mL | Ergosterol biosynthesis inhibitor |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties in preclinical models.
Mechanism Insights:
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Study on Anticancer Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability and significant induction of apoptosis compared to control groups .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several oxadiazole derivatives, including our compound. It was found to be more effective than standard antibiotics against resistant strains of bacteria .
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-12-22-17(29-23-12)11-21-18(25)13-6-8-24(9-7-13)19(26)15-10-14-4-2-3-5-16(14)28-20(15)27/h2-5,10,13H,6-9,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBGTMYXCYNBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














